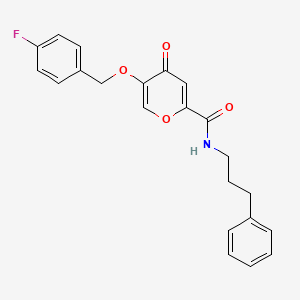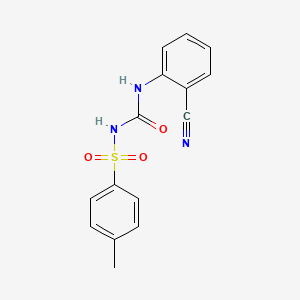
5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorocontaining derivatives and closely related compounds typically involves reactions with various primary and secondary amines to form substituted amides and cyclization processes under high temperature. These methods yield compounds with significant structural similarities and potential analogous chemical behaviors (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
Molecular structure analysis of similar fluorocontaining compounds has been performed using techniques like FT-IR, NMR, and X-ray diffraction. Computational chemistry methods further support the characterization, offering insights into the non-linear optical (NLO) properties and molecular docking analyses to understand binding modes and potential biological activities (Jayarajan et al., 2019).
Chemical Reactions and Properties
Research on derivatives similar to the queried compound often explores their reactivity, including the formation of amides and cyclization reactions that yield complex structures with potential biological activities. These studies highlight the compounds' chemical versatility and their potential as functional materials or biologically active molecules (Mano et al., 2004).
Physical Properties Analysis
The physical properties, including crystalline structures of related compounds, have been determined through X-ray diffraction data. These analyses reveal the compounds' conformational preferences and intermolecular interactions, providing a basis for understanding their solid-state behaviors and potential applications (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties of related compounds, including their synthesis routes, reactivity, and potential biological activities, have been extensively studied. These studies offer insights into the compounds' mechanisms of action, including interactions with biological targets and inhibitory activities, which may contribute to their potential therapeutic applications (McLaughlin et al., 2016).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Synthesis of Novel Compounds
Research into fluorobenzyl derivatives and related structures has led to the development of new synthetic methods and novel compounds. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines demonstrates the versatility of fluorobenzyl groups in creating complex structures with potential biological activities (Eleev, Kutkin, & Zhidkov, 2015).
Biological Activities
Compounds similar to the one have been investigated for their cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and showed cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).
Material Science Applications
Research into aromatic polyamides bearing ether and isopropylidene links has contributed to the development of new polymers with desirable properties such as high solubility, thermal stability, and mechanical strength. These polymers have potential applications in various fields, including electronics, aerospace, and automotive industries (Hsiao & Yu, 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(3-phenylpropyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c23-18-10-8-17(9-11-18)14-27-21-15-28-20(13-19(21)25)22(26)24-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13,15H,4,7,12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWXBMSNGFQWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2491574.png)

![3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2491578.png)
![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)
![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)

![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)
![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)